molecular formula C21H20O6 B2688173 (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868144-38-1

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2688173
CAS No.: 868144-38-1
M. Wt: 368.385
InChI Key: USGMNLZFSTUZPH-YBFXNURJSA-N
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Description

This compound is a derivative of benzofuran, which is a heterocyclic compound. It has a benzylidene group attached to it, which is a type of functional group in organic chemistry . The presence of the diethoxy groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would have aromatic rings from the benzofuran and benzylidene groups, and ether groups from the diethoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ether groups might make it more polar, and the aromatic rings might contribute to its stability .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One area of research has focused on the synthesis and chemical properties of related compounds, exploring methodologies for creating complex organic molecules. For instance, studies have investigated ester migration in chemical rearrangements, contributing to our understanding of reaction mechanisms and synthetic pathways (Abbott et al., 1974). Additionally, research on the oxidative debenzylation of similar ester compounds has provided insights into protecting group strategies and functional group transformations (Yoo et al., 1990).

Photodynamic Therapy and Cancer Research

Significant attention has been given to compounds with potential therapeutic applications, such as in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives, substituted with Schiff base groups related to the compound , demonstrated high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of PDT agents in killing cancer cells through oxidative stress (Pişkin et al., 2020).

Molecular Docking and Antidiabetic Potential

The exploration of antidiabetic agents through molecular docking studies has also been an area of research. For example, compounds structurally related to "(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" have been synthesized and analyzed for their potential as antidiabetic agents. These studies use computational tools to predict the interaction between these compounds and biological targets, such as enzymes or receptors involved in diabetes (Karrouchi et al., 2021).

Antimicrobial and Antioxidant Activities

Research has also focused on the antimicrobial and antioxidant properties of similar compounds. For instance, novel derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities, showing promise in the development of new therapeutic agents (Maddila et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it would interact with biological molecules in the body .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

methyl (2E)-2-[(3,4-diethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-17-8-6-13(10-18(17)26-5-2)11-19-20(22)15-12-14(21(23)24-3)7-9-16(15)27-19/h6-12H,4-5H2,1-3H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMNLZFSTUZPH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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